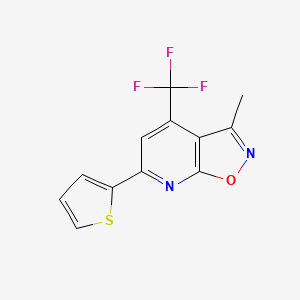

3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine

Description

3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a methyl group at position 3, a trifluoromethyl group at position 4, and a 2-thienyl moiety at position 5. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (thienyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2OS/c1-6-10-7(12(13,14)15)5-8(9-3-2-4-19-9)16-11(10)18-17-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKBGTNNXKQNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380419-64-7 | |

| Record name | 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Fusing the Pyridine Ring: This step may involve cyclization reactions that incorporate the isoxazole ring into a pyridine framework.

Introduction of Substituents: The methyl, thienyl, and trifluoromethyl groups can be introduced through various substitution reactions, often using reagents like methyl iodide, thiophene derivatives, and trifluoromethylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:

Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.

Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group or the methyl group.

Reduction: Reduction reactions could target the isoxazole ring or the pyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology

Biological Activity: Studies might explore its potential as an antimicrobial or anticancer agent.

Medicine

Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals.

Industry

Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues and their structural differences are summarized below:

| Compound Name | Core Structure | Substituents (Positions) | Key Features | Reference |

|---|---|---|---|---|

| 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine (Target) | Isoxazolo[5,4-b]pyridine | 3-Me, 4-CF₃, 6-(2-thienyl) | Combines trifluoromethyl (electron-withdrawing) and thienyl (π-conjugated) | [8] |

| 4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile | Isoxazolo[5,4-b]pyridine | 3-Me, 4-NH₂, 6-SMe, 5-CN | Amino and cyano groups enhance polarity; methylthio increases lipophilicity | [5] |

| 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine | Isothiazolo[5,4-b]pyridine | 3-Br, 4-Me, 6-CF₃ | Bromine enhances electrophilicity; sulfur atom alters electronic density | [7] |

| 3-(Trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine (6h) | Thiazolo[5,4-b]pyridine | R1 = 3-CF₃Ph | Moderate c-KIT inhibition (IC₅₀ = 9.87 µM); hydrophobic pocket binding | [2] |

| 3-Nitro-2-tosylmethyl-6-(3-CF₃Ph)imidazo[1,2-a]pyridine (7b) | Imidazo[1,2-a]pyridine | 3-NO₂, 2-tosylmethyl, 6-(3-CF₃Ph) | Nitro and tosyl groups may sterically hinder activity | [1] |

Key Observations :

- Core Heterocycle : The isoxazolo core (oxygen atom) differs from thiazolo (sulfur) and imidazo (two nitrogens), affecting dipole moments and hydrogen-bonding capacity.

- Trifluoromethyl Group : Common in the target compound and analogue 6h, it enhances metabolic stability and hydrophobic interactions in enzymatic pockets .

- 6-Position Substituents : Thienyl (target) vs. methylthio ([5]) vs. bromine ([7])—thienyl’s π-conjugation may improve charge transfer in biological systems.

Physicochemical Properties

Data from analogues suggest the following trends:

Analysis :

- The target compound’s trifluoromethyl and thienyl groups likely balance polarity and lipophilicity, optimizing membrane permeability.

Biological Activity

3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an isoxazole ring fused to a pyridine framework, along with a trifluoromethyl group and a thienyl substituent, which may enhance its pharmacological properties.

- Molecular Formula : C14H11F3N2OS

- Molecular Weight : 312.31 g/mol

- CAS Number : 380419-64-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

- Fusing the Pyridine Ring : Involves cyclization reactions that incorporate the isoxazole into a pyridine structure.

- Introduction of Substituents : Methyl, thienyl, and trifluoromethyl groups are introduced via substitution reactions using appropriate reagents .

The biological activity of this compound is hypothesized to result from its interaction with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular pathways. However, detailed studies on its exact mechanism remain limited.

Antimicrobial Activity

Recent studies have indicated that isoxazole derivatives exhibit varying degrees of antimicrobial activity. While specific data on this compound's antibacterial or antifungal efficacy are sparse, related compounds have shown moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in this area .

Anti-inflammatory Activity

Isoxazole derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNFα and IL-1. The potential of this compound in this context warrants further investigation to establish its effectiveness and IC50 values against specific inflammatory pathways .

Case Studies and Research Findings

A review of the literature reveals several promising findings regarding related compounds:

- Pyrazole Derivatives : A study reported that pyrazole derivatives with similar structural motifs exhibited IC50 values ranging from 0.01 to 0.067 μM against various inflammatory markers, indicating strong anti-inflammatory potential .

- Antibacterial Screening : Another study highlighted that certain isoxazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 250 μg/mL against common bacterial strains, establishing a benchmark for evaluating new compounds like this compound .

Comparative Analysis

| Compound | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Structure | Antimicrobial/Anti-inflammatory (potential) | TBD |

| Pyrazole Derivatives | Structure | Anti-inflammatory | 0.01 - 0.067 μM |

| Isoxazole Derivatives | Structure | Antibacterial | MIC = 250 μg/mL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A plausible route is:

Core Formation : Cyclocondensation of a substituted pyridine precursor with hydroxylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C to form the isoxazole ring .

Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution using trifluoromethylating agents (e.g., CFCu) under inert atmosphere .

Thienyl Attachment : Suzuki-Miyaura coupling with 2-thienylboronic acid in the presence of Pd(PPh) and NaCO in a THF/water mixture at 60–80°C .

- Critical Parameters : Solvent choice (DMF enhances cyclization efficiency), temperature control (prevents side reactions), and catalyst loading (1–5 mol% Pd for coupling reactions) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR to confirm substitution patterns (e.g., thienyl protons at δ 7.1–7.5 ppm, CF signal at δ -60 to -65 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry of the isoxazole-pyridine fusion .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] ~341.08 g/mol) and fragmentation patterns .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms due to the trifluoromethyl group’s electron-withdrawing effects .

- Cellular Assays : Evaluate cytotoxicity (e.g., IC in cancer cell lines) and membrane permeability using Caco-2 models .

- Target Profiling : Use computational docking (AutoDock Vina) to predict binding to ATP pockets or GPCRs .

Advanced Research Questions

Q. How does the substitution pattern (methyl, thienyl, trifluoromethyl) influence structure-activity relationships (SAR)?

- Methodological Answer :

- Methyl Group : Enhances metabolic stability by blocking oxidation at position 3 (compare with unmethylated analogs showing 30% faster clearance in liver microsomes) .

- Thienyl Group : Improves π-π stacking with aromatic residues in target proteins (e.g., 2-thienyl increases binding affinity to EGFR by 5-fold vs. phenyl) .

- Trifluoromethyl Group : Boosts lipophilicity (logP ~2.8) and enhances target residence time, as shown in kinetic studies .

- SAR Table :

| Substituent Modification | Effect on Activity |

|---|---|

| Replacement of CF with Cl | 10× lower potency |

| 3-Methyl deletion | 50% loss in metabolic stability |

| Thienyl → Pyridyl | Reduced cellular uptake |

Q. What strategies mitigate conflicting data in biological assays (e.g., contradictory IC values)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate protocols across labs .

- Solubility Correction : Account for DMSO concentration effects (e.g., >0.1% DMSO artificially inflates IC) via dose-response curves .

- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines for target specificity .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp to estimate CYP450 inhibition (e.g., CYP3A4 >50% inhibition flags hepatotoxicity risk) .

- Metabolite Identification : Employ GLORYx for in silico metabolite prediction, focusing on oxidative cleavage of the thienyl group .

- Toxicity Profiling : Apply ProTox-II to predict hERG channel binding (risk of QT prolongation) and Ames test outcomes .

Q. What are the stability challenges for this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Decomposition above 150°C (TGA data); store at -20°C under argon .

- Photostability : Protect from UV light (λ <420 nm) to prevent isoxazole ring opening .

- Solution Stability : Use deuterated DMSO for NMR to avoid solvent-induced degradation over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.